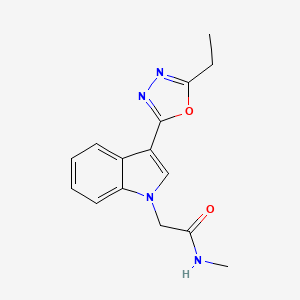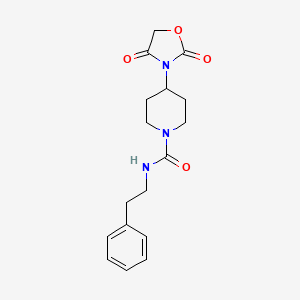
4-(2,4-dioxooxazolidin-3-yl)-N-phenethylpiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2,4-dioxooxazolidin-3-yl)-N-phenethylpiperidine-1-carboxamide, also known as DPOP, is a novel compound that has gained significant attention in the field of medicinal chemistry. DPOP belongs to the class of piperidine derivatives and possesses a unique chemical structure that makes it a potential candidate for drug development.
Scientific Research Applications
Overview
The chemical compound 4-(2,4-dioxooxazolidin-3-yl)-N-phenethylpiperidine-1-carboxamide does not directly feature in available literature, possibly due to its specific and unique structure or nomenclature challenges. However, understanding its potential scientific research applications can be approached by examining research on related compounds and their functionalities. This approach provides insight into the broader category of related substances, such as oxadiazole, thiazolidinone, and sulfonamide compounds, which share structural motifs or functional groups that might suggest possible areas of application for the compound .
Antitumor Activity
Imidazole derivatives, including those related to oxazolidinone structures, have been reviewed for their antitumor activity. These compounds, including bis(2-chloroethyl)amino derivatives of imidazole and related structures, have shown promise in preclinical testing stages for antitumor applications. Such compounds are interesting both for new antitumor drug development and for synthesizing compounds with varied biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).
Antimicrobial and Antidiabetic Agents
Compounds containing the 1,3,4-oxadiazole moiety, which may share structural similarities with 4-(2,4-dioxooxazolidin-3-yl)-N-phenethylpiperidine-1-carboxamide, have been extensively studied for their pharmacological activities. These include a wide range of applications such as antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, and antidiabetic agents. The versatility of the 1,3,4-oxadiazole core highlights its significance in drug development, suggesting potential areas of research application for structurally related compounds (Rana, K., Salahuddin, & Sahu, J., 2020).
Bioactivity in Drug Design
Thiazolidin-4-one derivatives, akin to the oxazolidinone component, have been identified as possessing significant bioactivity, including antioxidant, anticancer, anti-inflammatory, and antidiabetic properties. The adaptability of thiazolidin-4-one scaffolds in medicinal chemistry allows for the optimization of drug agents, indicating a potential research application for 4-(2,4-dioxooxazolidin-3-yl)-N-phenethylpiperidine-1-carboxamide in the design of efficient drug molecules for various diseases (Mech, D., Kurowska, A., & Trotsko, N., 2021).
Antimicrobial Properties
Sulfonamides, which share functional group characteristics with the compound of interest, have been studied for their antimicrobial properties. The primary sulfonamide moiety is present in many clinically used drugs, indicating a broad range of applications from antibacterial to antipsychotic treatments. This highlights the potential for research into the antimicrobial properties of related compounds (Carta, F., Scozzafava, A., & Supuran, C., 2012).
properties
IUPAC Name |
4-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-(2-phenylethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c21-15-12-24-17(23)20(15)14-7-10-19(11-8-14)16(22)18-9-6-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFRFJYRUNECFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

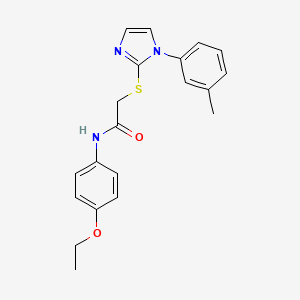
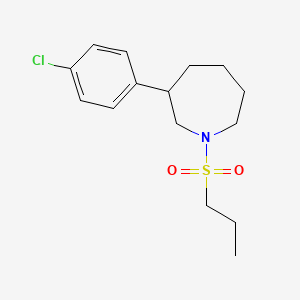

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide](/img/structure/B2983700.png)
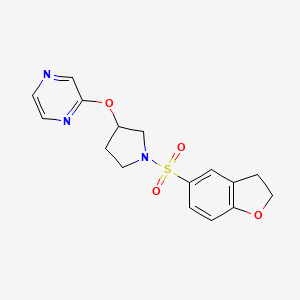
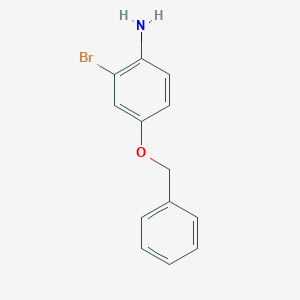
![N-(5-chloro-2-methylphenyl)-2-((3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2983704.png)


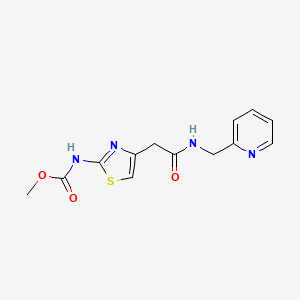
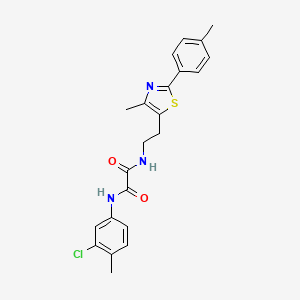
![Methyl 2-[[3-methyl-1-(3,3,3-trifluoropropyl)pyrazol-4-yl]amino]acetate](/img/structure/B2983714.png)
